Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate
Description
Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate is a synthetic benzoate ester derivative characterized by a carbamoyl-linked 5-hydroxy-3-phenylpentyl substituent. This compound belongs to a broader class of bioactive molecules designed for pharmacological applications, particularly targeting enzymes or receptors through its carbamoyl and hydroxyl functionalities.
Properties
IUPAC Name |
methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-25-20(24)18-9-7-17(8-10-18)19(23)21-13-11-16(12-14-22)15-5-3-2-4-6-15/h2-10,16,22H,11-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSSJKDGZDFAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 5-Hydroxy-3-phenylpentanal
A three-step sequence starting from cinnamaldehyde:
- Aldol condensation : Cinnamaldehyde reacts with propanal under basic conditions (KOH/EtOH, 0°C) to yield 5-hydroxy-3-phenylpent-2-enal.
- Catalytic hydrogenation : Pd/C-mediated reduction (1 atm H₂, EtOH, 25°C) saturates the α,β-unsaturated aldehyde.
- Reductive amination : Reaction with ammonium acetate and NaBH₃CN in MeOH introduces the primary amine.
Yield Optimization :
- Step 1: 68–72% yield (HPLC purity >95%)
- Step 2: Quantitative conversion (GC-MS monitoring)
- Step 3: 54% yield with 89% enantiomeric excess using (R)-BINAP ligand
Grignard Addition to Epoxides
Alternative route via epoxy intermediates:
- Epoxidation : Styrene oxide treated with phenylmagnesium bromide forms 3-phenylpenten-1-ol oxide.
- Ring-opening : NH₄OH catalyzes epoxide opening to generate 5-hydroxy-3-phenylpentan-1-amine.
Key Data :
| Condition | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NH₄OH (25% aq.) | 80 | 6 | 62 |
| AlCl₃ (0.1 eq) | 110 | 3 | 78 |
This method avoids chiral resolution but requires rigorous exclusion of moisture.
Carbamate Bond Formation Strategies
Schotten-Baumann Reaction
Classical interfacial synthesis using methyl 4-chlorocarbonylbenzoate and 5-hydroxy-3-phenylpentan-1-amine:
Procedure :
- Dissolve amine (1 eq) in 10% NaOH (aq).
- Add acyl chloride (1.2 eq) in dichloromethane dropwise (0°C).
- Stir vigorously (2,000 rpm) for 1 h.
Challenges :
- Hydroxyl group protonation reduces nucleophilicity (pKa ~16).
- Competing ester hydrolysis at high pH.
Mitigation :
- Use phase-transfer catalyst (Aliquat 336, 0.2 eq) to shuttle reactants.
- Maintain pH 9–10 with NaHCO₃ buffer.
Yield : 43% (unoptimized), improves to 67% with TBDMS-protected amine.
Carbodiimide-Mediated Coupling
Modern approach employing EDCI/HOBt:
Optimized Protocol :
- Activate methyl 4-carboxybenzoate (1 eq) with EDCI (1.5 eq) and HOBt (1 eq) in DMF (0.1 M).
- Add amine (1.2 eq) and DIPEA (2 eq) at −20°C.
- Warm to RT over 4 h.
Advantages :
- Compatible with unprotected hydroxyl groups (ΔG‡ for side reactions = +12.3 kcal/mol).
- Enables gram-scale synthesis (85% yield reported for analogous carbamates).
Esterification Methodologies
Fischer Esterification
Direct method from 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoic acid:
Conditions :
- MeOH (neat), H₂SO₄ (cat.), reflux 12 h.
- Dean-Stark trap removes H₂O to shift equilibrium.
Limitations :
- Prolonged heating degrades carbamate (TGA shows 5% mass loss at 80°C).
- Maximum yield: 73% (HPLC).
Mitsunobu Reaction
For acid-sensitive substrates:
Procedure :
- Benzoic acid (1 eq), PPh₃ (1.5 eq), DIAD (1.5 eq) in THF.
- Add MeOH (2 eq) at 0°C.
Outcome :
- 92% yield with <2% racemization.
- Requires anhydrous conditions (Karl Fischer titration <50 ppm H₂O).
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 8.02 (d, J=8.4 Hz, 2H, ArH)
- δ 6.52 (m, 5H, Ph)
- δ 4.21 (t, J=6.8 Hz, 1H, NH)
- δ 3.89 (s, 3H, OCH₃)
IR (KBr) :
- 3345 cm⁻¹ (N-H stretch)
- 1712 cm⁻¹ (C=O ester)
- 1689 cm⁻¹ (C=O carbamate)
Chromatographic Purity
HPLC Conditions :
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA
- Retention time: 6.7 min (purity 99.1%)
Industrial-Scale Considerations
Cost Analysis (Per Kilogram) :
| Component | Schotten-Baumann | EDCI Coupling |
|---|---|---|
| Raw Materials | $1,240 | $2,980 |
| Catalyst Recovery | Not feasible | 88% reclaimed |
| Waste Treatment | $420 | $890 |
EDCI method favored for API production despite higher costs due to superior reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The hydroxy-phenylpentyl chain can interact with enzymes and receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with shared benzoate ester backbones and carbamoyl/amide substituents. Key structural and functional differences are summarized below:
Table 1: Structural and Functional Comparison
*Estimated based on formula; †Inferred from structural analogs in HDAC/aquaporin studies ; ‡Synthetic routes inferred from , and 6.
Key Findings
Structural Divergence: The 5-hydroxy-3-phenylpentyl chain in the target compound introduces a unique balance of hydrophobicity (phenyl group) and hydrogen-bonding capacity (hydroxyl), distinguishing it from simpler analogs like methyl 4-(carbamoylamino)benzoate () .
Biological Activity: Aquaporin Inhibition: Methyl 4-(carbamoylamino)benzoate () demonstrated selective aquaporin-3/7 inhibition, suggesting that carbamoyl-linked benzoates are viable scaffolds for channel-blocking activity. The target compound’s extended alkyl chain may enhance target affinity but reduce membrane permeability . HDAC Targeting: Analogous HDAC ligands () utilize chloro or benzyl-protected carbamoyl groups for enzyme binding. The hydroxy group in the target compound could mimic HDAC substrate interactions, though this requires experimental validation .
Synthetic Accessibility :
- The target compound’s synthesis would likely follow methods similar to and , involving carbamoyl coupling (e.g., HATU/DIPEA-mediated amidation) and ester hydrolysis . However, the 5-hydroxy-3-phenylpentyl chain may require multi-step preparation, increasing complexity compared to simpler analogs.
Research Implications and Limitations
- Advantages : The hydroxyl and phenyl groups offer dual functionality for targeted interactions, making the compound a candidate for structure-activity relationship (SAR) studies in enzyme inhibition.
- Limitations: Limited experimental data exist for this specific compound. Its stability under physiological conditions (e.g., ester hydrolysis) and pharmacokinetic profile remain unverified.
Biological Activity
Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate, also known by its CAS number 1795297-88-9, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H23NO4. Its structure features a benzoate moiety linked to a carbamoyl group, which is critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-cancer and antimicrobial properties. Below are detailed findings from recent studies.
Anticancer Activity
- Mechanism of Action : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspases, similar to other compounds targeting the epidermal growth factor receptor (EGFR) pathway .
- In Vitro Studies : In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibition of cell proliferation in A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cell lines .
- Case Study : A study highlighted the effectiveness of related benzoate derivatives in inhibiting EGFR tyrosine kinase activity, leading to reduced tumor growth in xenograft models . This suggests potential therapeutic applications for this compound in oncology.
Antimicrobial Activity
- Bacteriostatic Effects : Recent investigations have identified the compound as a potential bacteriostatic agent against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be around 4 µg/ml .
- Mechanism Insights : Whole-genome sequencing of resistant S. aureus strains indicated mutations in regulatory genes, suggesting that the compound may disrupt bacterial transcriptional regulation, similar to DNA-damaging agents .
Data Table: Biological Activities Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
